molecular formula C12H17FN2O B13595626 3-Fluoro-4-(piperazin-1-ylmethyl)phenol

3-Fluoro-4-(piperazin-1-ylmethyl)phenol

Cat. No.: B13595626
M. Wt: 224.27 g/mol
InChI Key: BVGBSIYYAKUSLR-UHFFFAOYSA-N
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Description

3-Fluoro-4-(piperazin-1-ylmethyl)phenol is a chemical compound that belongs to the class of substituted phenylpiperazines. These compounds are known for their diverse pharmacological activities, particularly in the field of neuropharmacology. The presence of both fluorine and piperazine moieties in the structure makes it a compound of interest for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(piperazin-1-ylmethyl)phenol typically involves the nucleophilic substitution reaction of a fluorinated benzene derivative with a piperazine derivative. One common method includes the reaction of 3-fluorophenol with piperazine in the presence of a suitable base and solvent. The reaction conditions often involve heating the mixture to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(piperazin-1-ylmethyl)phenol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(piperazin-1-ylmethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors such as dopamine and serotonin receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(piperazin-1-ylmethyl)phenol is unique due to the presence of both fluorine and piperazine moieties, which confer specific chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

1-[(2-fluoro-4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17FN2O/c1-16-11-3-2-10(12(13)8-11)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI Key

BVGBSIYYAKUSLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNCC2)F

Origin of Product

United States

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